molecular formula C9H11BrN2O2 B1281182 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid CAS No. 59950-52-6

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid

Cat. No. B1281182
Key on ui cas rn: 59950-52-6
M. Wt: 259.1 g/mol
InChI Key: QBCWSAPYKRVEIH-UHFFFAOYSA-N
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Patent
US07163937B2

Procedure details

Preparation C1, Step 1: A 22% solution of sodium ethoxide in ethanol (53 mL, 165 mmol) was added dropwise to a magnetically stirred suspension of tert-butylcarbamidine hydrochloride (20.0 g, 146 mmol) in ethanol (100 mL). When the addition was complete, the yellow suspension was warmed to 50° C., the heating mantle was removed, and a solution of mucobromic acid (15.7 g, 61 mmol) in ethanol (50 mL) was added dropwise at a rate which did not allow the temperature to exceed 55° C. When this addition was complete, a 22% solution of sodium ethoxide in ethanol (32 mL, 98 mmol) was added dropwise, then the mixture was allowed to cool to room temperature. The suspension was filtered, the solids were rinsed with ethanol (2×20 mL), and the combined filtrates were concentrated in-vacuo. The residue thus obtained was stirred in 2 N aqueous HCl (30 mL). The resulting solids were collected by filtration, rinsed with ice-cold water (2×20 mL), and air dried to yield 12.1 g of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid as a beige powder. MS (ES+)=259, 261 (M+H)+.
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
53 mL
Type
solvent
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
32 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][C:6]([C:9]([NH2:11])=[NH:10])([CH3:8])[CH3:7].Cl.[C:13]([OH:21])(=[O:20])/[C:14](=[C:16](\[CH:18]=O)/[Br:17])/Br>C(O)C.Cl>[Br:17][C:16]1[C:14]([C:13]([OH:21])=[O:20])=[N:10][C:9]([C:6]([CH3:8])([CH3:7])[CH3:5])=[N:11][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)(C)C(=N)N.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
15.7 g
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the heating mantle was removed
CUSTOM
Type
CUSTOM
Details
to exceed 55° C
ADDITION
Type
ADDITION
Details
When this addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solids were rinsed with ethanol (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
rinsed with ice-cold water (2×20 mL), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)C(C)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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